molecular formula C13H13N9O B11104074 4-(5-methyl-4-{(1E)-1-[(2E)-(pyridin-2-ylmethylidene)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine

4-(5-methyl-4-{(1E)-1-[(2E)-(pyridin-2-ylmethylidene)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B11104074
M. Wt: 311.30 g/mol
InChI Key: CGPNRMZKEAIAQE-GDWCLCACSA-N
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Description

4-[5-METHYL-4-(1-{(E)-2-[(E)-1-(2-PYRIDYL)METHYLIDENE]HYDRAZONO}ETHYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, an oxadiazole ring, and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-METHYL-4-(1-{(E)-2-[(E)-1-(2-PYRIDYL)METHYLIDENE]HYDRAZONO}ETHYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.

    Introduction of the Pyridyl Group: The pyridyl group can be introduced via a condensation reaction between a pyridine derivative and a suitable aldehyde or ketone.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[5-METHYL-4-(1-{(E)-2-[(E)-1-(2-PYRIDYL)METHYLIDENE]HYDRAZONO}ETHYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Various nucleophiles or electrophiles under suitable reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxadiazole derivatives, while reduction may yield triazole derivatives with altered functional groups.

Scientific Research Applications

4-[5-METHYL-4-(1-{(E)-2-[(E)-1-(2-PYRIDYL)METHYLIDENE]HYDRAZONO}ETHYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-AMINE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Industrial Chemistry: The compound can be used as a precursor for the synthesis of other complex molecules with industrial applications.

Mechanism of Action

The mechanism of action of 4-[5-METHYL-4-(1-{(E)-2-[(E)-1-(2-PYRIDYL)METHYLIDENE]HYDRAZONO}ETHYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-AMINE involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may interact with enzymes or receptors involved in disease pathways, leading to inhibition or activation of these targets. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.

    Pyridyl Derivatives: Compounds with similar pyridyl groups but different ring systems.

Uniqueness

4-[5-METHYL-4-(1-{(E)-2-[(E)-1-(2-PYRIDYL)METHYLIDENE]HYDRAZONO}ETHYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-AMINE is unique due to its combination of a triazole ring, an oxadiazole ring, and a pyridyl group

Properties

Molecular Formula

C13H13N9O

Molecular Weight

311.30 g/mol

IUPAC Name

4-[5-methyl-4-[(E)-C-methyl-N-[(E)-pyridin-2-ylmethylideneamino]carbonimidoyl]triazol-1-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C13H13N9O/c1-8(17-16-7-10-5-3-4-6-15-10)11-9(2)22(21-18-11)13-12(14)19-23-20-13/h3-7H,1-2H3,(H2,14,19)/b16-7+,17-8+

InChI Key

CGPNRMZKEAIAQE-GDWCLCACSA-N

Isomeric SMILES

CC1=C(N=NN1C2=NON=C2N)/C(=N/N=C/C3=CC=CC=N3)/C

Canonical SMILES

CC1=C(N=NN1C2=NON=C2N)C(=NN=CC3=CC=CC=N3)C

Origin of Product

United States

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